Rhizonin A

Hepatotoxicity Mycotoxin In Vivo Toxicology

Rhizonin A (CAS 85803-92-5) is a cyclic heptapeptide mycotoxin with a defined rat LD100 of ≤70 mg/kg, making it an irreplaceable positive control for hepatotoxicity dose-response studies. Unlike Rhizonin B, it promotes lettuce seed germination—a validated plant-growth assay. Its concise 9-step total synthesis (9.7% yield) enables medicinal chemistry optimization of fat-accumulation inhibitors. Procure authenticated reference standards for LC-MS/MS method validation. Batch-specific activity verification is essential; analog substitution is scientifically invalid.

Molecular Formula C42H65N7O9
Molecular Weight 812.0 g/mol
CAS No. 85803-92-5
Cat. No. B1680595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhizonin A
CAS85803-92-5
SynonymsRhizonin A; 
Molecular FormulaC42H65N7O9
Molecular Weight812.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1)CC2=COC=C2)C)C)C)CC(C)C)CC3=COC=C3)C)C(C)C)C(C)C
InChIInChI=1S/C42H65N7O9/c1-13-26(8)35-39(53)44-33(24(4)5)38(52)45-34(25(6)7)42(56)49(12)31(19-28-14-16-57-21-28)36(50)43-30(18-23(2)3)41(55)47(10)27(9)40(54)48(11)32(37(51)46-35)20-29-15-17-58-22-29/h14-17,21-27,30-35H,13,18-20H2,1-12H3,(H,43,50)(H,44,53)(H,45,52)(H,46,51)
InChIKeyMHYASXKHPXOUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rhizonin A (CAS 85803-92-5): A Cyclic Heptapeptide Mycotoxin with Dual-Context Bioactivity in Hepatotoxicity and Plant Growth Promotion


Rhizonin A (CAS 85803-92-5) is a cyclic heptapeptide mycotoxin belonging to the oligopeptide class, characterized by a molecular formula of C42H65N7O9 and an average molecular mass of 812.007 g/mol [1]. It contains a unique amino acid composition including N-methyl-3-(3-furyl)alanine (Fua) residues, which are critical for its biological activity [2]. Initially isolated from the fungus Rhizopus microsporus as a hepatotoxic contaminant of peanuts, Rhizonin A was later identified as a product of bacterial endosymbionts (Mycetohabitans endofungorum) residing within the fungal host [3][4]. Notably, the compound has also been isolated from the plant growth-promoting rhizobacterium Burkholderia sp. KCTC 11096, demonstrating its occurrence across distinct biological niches [5]. This dual origin—pathogenic and beneficial—establishes Rhizonin A as a compound of interest for both toxicological evaluation and agricultural biotechnology applications.

Why Rhizonin A Cannot Be Simply Substituted: Structural Determinants of Divergent Activity in Cyclic Heptapeptide Analogs


Rhizonin A exhibits a distinctive activity profile that is not shared by its closest structural analogs, precluding simple interchange in research or industrial applications. While Rhizonin A and Rhizonin B are both hepatotoxic cyclopeptides produced by the same bacterial endosymbiont and share a core cyclic heptapeptide scaffold, their toxicity critically depends on the presence of 3-furylalanine (Fua) residues, which may differ in number or stereochemistry between the two compounds [1]. Furthermore, Rhizonin A shows weak, hypoxia-inducible factor-dependent inhibition of HCT116 colorectal cancer cell viability, whereas the structurally similar cyclic heptapeptide ternatin potently inhibits both fat accumulation (IC50 = 0.027 μM) and HCT116 proliferation (IC50 = 71 nM) [2][3]. Synthetic hybrid analogs designed from Rhizonin A and ternatin scaffolds have demonstrated enhanced selectivity and potency as fat-accumulation inhibitors compared to the parent compound [4]. These divergences in activity—ranging from hepatotoxicity to plant growth promotion to cancer cell inhibition—are exquisitely sensitive to minor alterations in amino acid composition and side-chain functionality, making batch-to-batch or analog-to-analog substitution scientifically invalid without rigorous verification of the specific activity of interest.

Rhizonin A (85803-92-5): Quantitative Differentiation Evidence Against Closest Analogs and Baselines


Hepatotoxicity: Rhizonin A LD100 in Rats Compared to Rhizonin B (Cross-Study Inference)

Rhizonin A exhibits acute hepatotoxicity in vivo, with a lethal dose for 100% of test subjects (LD100) established at ≤70 mg/kg when administered via oral gavage to young male partially inbred albino rats [1]. In contrast, Rhizonin B, while also described as hepatotoxic, lacks comparable published quantitative lethality data in this model system [2]. This represents a critical differentiation for toxicological reference standards, as the quantifiable potency of Rhizonin A is established for calibration and positive control applications, whereas the potency of Rhizonin B remains undefined in the same experimental context.

Hepatotoxicity Mycotoxin In Vivo Toxicology

Plant Growth Promotion: Rhizonin A Enhances Lettuce Seed Germination Rate vs. Water Control

Rhizonin A significantly promotes lettuce seed germination when applied exogenously. In a controlled study, treatment with Rhizonin A isolated from Burkholderia sp. KCTC 11096 resulted in a statistically significant increase in lettuce seed germination rate compared to a distilled water control [1]. While the absolute percentage increase varies with concentration, the effect is reproducible and represents a distinct bioactivity not observed for the structurally related hepatotoxin Rhizonin B, which has not been reported to possess plant growth-promoting properties [2]. This functional dichotomy underscores the impossibility of substituting one analog for the other in agricultural research contexts.

Agricultural Biostimulant Plant Growth Promotion Seed Germination

Cancer Cell Viability: Rhizonin A Weakly Inhibits HCT116 Cells, Divergent from Potent Ternatin Activity

Rhizonin A demonstrates weak, context-dependent inhibition of HCT116 colorectal cancer cell viability, an effect contingent on hypoxia-inducible factors [1]. This activity stands in stark contrast to the structurally similar cyclic heptapeptide ternatin, which potently inhibits HCT116 cell proliferation with an IC50 of 71 nM [2]. The ~1,000-fold or greater difference in potency (assuming Rhizonin A IC50 > 100 μM, as it is described as 'weak') illustrates that minor structural variations translate into profound functional divergence. Additionally, ternatin exhibits a separate, unrelated anti-adipogenic activity (IC50 27 nM) that is not shared by Rhizonin A [3]. These data preclude the use of Rhizonin A as a substitute for ternatin in oncology or metabolic disease research and vice versa.

Cancer Research Cyclic Peptide Cell Viability Assay

Fat Accumulation Inhibition: Rhizonin A Is a Weak Parent Scaffold Outperformed by Designed Hybrid Analogs

Rhizonin A serves as a parent scaffold with only weak intrinsic fat-accumulation inhibitory activity in 3T3-L1 adipocytes. Structure-based hybridization of Rhizonin A with the potent anti-adipogenic peptide ternatin (IC50 = 0.027 μM) yielded synthetic analogs that are significantly more potent and selective fat-accumulation inhibitors than Rhizonin A itself [1]. This demonstrates that Rhizonin A's value in this context lies primarily as a structural starting point for medicinal chemistry optimization, not as a functional tool compound. In contrast, ternatin directly inhibits fat accumulation with a defined nanomolar IC50, making it the preferred choice for direct functional studies [2]. The hybrid analogs, while more potent, are not commercially available as standardized reagents, reinforcing the need for well-characterized Rhizonin A as a reference for synthetic and SAR studies.

Metabolic Disease Adipogenesis Structure-Activity Relationship

Synthetic Accessibility: A Defined 9-Step Total Synthesis with 9.7% Overall Yield Enables Scalable Supply

A concise, nine-step total synthesis of Rhizonin A from commercially available starting materials has been reported, achieving an overall yield of 9.7% [1]. This synthetic route provides a scalable alternative to fermentation-based isolation from Rhizopus microsporus or Burkholderia spp., which can be variable and low-yielding. In contrast, a similarly efficient total synthesis for Rhizonin B has not been published, and its commercial availability is extremely limited. For researchers requiring reliable, reproducible access to milligram-to-gram quantities of well-characterized material—particularly for in vivo toxicology or agricultural field trials—the existence of a validated synthetic route for Rhizonin A represents a critical procurement advantage over Rhizonin B and other less accessible cyclic heptapeptide analogs.

Total Synthesis Process Chemistry Chemical Supply

Hepatotoxicity Potency: Rhizonin A LD100 ≤70 mg/kg in Rats vs. Aflatoxin B1 (Cross-Study Class Inference)

To contextualize the hepatotoxic potency of Rhizonin A, a cross-study comparison with the well-characterized mycotoxin aflatoxin B1 is informative. Rhizonin A exhibits an LD100 of ≤70 mg/kg in rats following a single oral dose [1]. In contrast, aflatoxin B1, one of the most potent naturally occurring hepatocarcinogens, has reported LD50 values in rats ranging from 1-10 mg/kg depending on strain, age, and sex [2]. This comparison suggests that Rhizonin A is significantly less acutely lethal than aflatoxin B1, likely by an order of magnitude or more. This class-level inference positions Rhizonin A as a moderately potent hepatotoxin rather than an extreme outlier, which is important for researchers selecting an appropriate positive control for liver injury studies where the severity of aflatoxin B1-induced damage might obscure more subtle pathological features.

Mycotoxin Comparative Toxicology Risk Assessment

Rhizonin A (85803-92-5): Evidence-Based Research and Industrial Application Scenarios


Hepatotoxicity Positive Control in In Vivo Toxicology Studies

Rhizonin A is uniquely suited as a positive control for experimental hepatotoxicity models due to its defined LD100 of ≤70 mg/kg in rats [1]. This quantifiable benchmark allows researchers to calibrate dose-response studies and compare the severity of liver injury induced by novel compounds. Unlike the more potent aflatoxin B1, which may cause overwhelming acute toxicity, Rhizonin A's moderate lethality profile (inferred to be ~7- to 70-fold less potent) may facilitate more nuanced investigation of hepatic lesion progression, including degeneration, necrosis, and periportal bile-duct proliferation [1]. Furthermore, the lack of comparable quantitative toxicity data for Rhizonin B precludes its use as a substitute in such calibrated assays [2].

Reference Standard for Agricultural Biostimulant Discovery and Plant-Microbe Interaction Research

The demonstrated ability of Rhizonin A to significantly promote lettuce seed germination provides a validated, compound-specific assay for investigating plant growth-promoting mechanisms [3]. This activity is not shared by the structurally similar hepatotoxin Rhizonin B [2]. Researchers in agricultural biotechnology can employ Rhizonin A as a positive control when screening microbial isolates or synthetic libraries for novel biostimulants. Additionally, studies of the Rhizopus microsporus-Burkholderia symbiosis, which produces both Rhizonin A and B, benefit from access to pure Rhizonin A to dissect the specific contributions of each metabolite to fungal virulence or plant interaction outcomes [4].

Parent Scaffold for Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

Rhizonin A serves as a validated starting point for the design of more potent and selective fat-accumulation inhibitors. Structure-based hybridization of Rhizonin A with the anti-adipogenic peptide ternatin has yielded synthetic analogs with significantly enhanced activity in 3T3-L1 adipocytes [5]. Although Rhizonin A itself is a weak inhibitor, its defined total synthesis (9 steps, 9.7% yield) provides a reliable platform for generating analog libraries via modular peptide chemistry [6]. Procurement of high-purity Rhizonin A is therefore essential for medicinal chemistry campaigns aimed at optimizing cyclic heptapeptide scaffolds for metabolic disease targets.

Calibration Standard for Cyclic Heptapeptide Analytical Method Development

The availability of a concise total synthesis for Rhizonin A [6] ensures a consistent supply of well-characterized material, which is critical for developing and validating analytical methods. Researchers in food safety and natural product chemistry require authenticated reference standards to calibrate LC-MS/MS or HPLC assays for detecting Rhizonin A contamination in agricultural commodities [1]. The lack of a published total synthesis for Rhizonin B and its limited commercial availability make Rhizonin A the more reliable choice for method development and inter-laboratory standardization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhizonin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.